molecular formula C17H16N2O B7466221 3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide

3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide

Cat. No. B7466221
M. Wt: 264.32 g/mol
InChI Key: AKOWFGPQMFQCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide is a chemical compound with potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of 3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is believed to be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anticancer and Alzheimer's disease therapeutic potential, this compound has been shown to have anti-inflammatory and analgesic effects. Additionally, this compound has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been shown to have a relatively low toxicity, making it a safer alternative to other compounds with similar activity. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide. One direction is the development of new anticancer drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new synthesis methods for this compound may help to overcome its limitations and make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide involves the reaction of N-methyl-N-[(2-methylphenyl)methyl]benzamide with cyanogen bromide in the presence of potassium carbonate. This reaction results in the formation of this compound as a white solid with a melting point of 145-147°C.

Scientific Research Applications

3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-13-6-3-4-8-16(13)12-19(2)17(20)15-9-5-7-14(10-15)11-18/h3-10H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOWFGPQMFQCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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